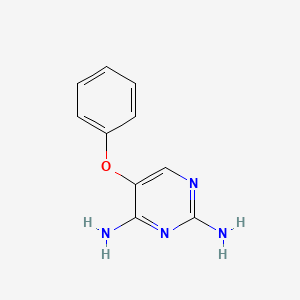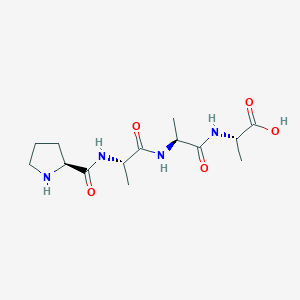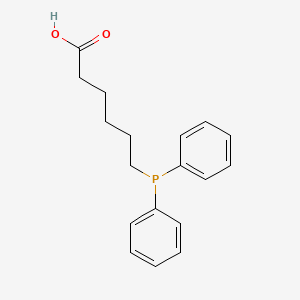
5-Phenoxypyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenoxypyrimidine-2,4-diamine: is a heterocyclic organic compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with phenoxy and amino groups at specific positions. Pyrimidine derivatives are known for their broad range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxypyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine precursors with phenol derivatives. One common method includes the nucleophilic aromatic substitution of a halogenated pyrimidine with phenol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenoxypyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Phenoxypyrimidine-2,4-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrimidines that are of interest in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various biological targets, making them valuable in the development of new therapeutic agents.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer and antimicrobial agents. Their ability to inhibit specific enzymes involved in disease pathways makes them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical properties make it suitable for various applications, including as intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Phenoxypyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases.
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: A core structure in many drugs, including trimethoprim, an antibacterial agent.
5-Phenylpyrimidine-2,4-diamine: Similar structure but with a phenyl group instead of a phenoxy group.
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil, a hair growth stimulant.
Uniqueness: 5-Phenoxypyrimidine-2,4-diamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug discovery and development.
Propriétés
Numéro CAS |
18593-41-4 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-phenoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10N4O/c11-9-8(6-13-10(12)14-9)15-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |
Clé InChI |
ZUTKIYCWILXMCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)






![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

